Photochemical Quantum Yield in O-Acyloxime Photo-Base Generators
Benzophenone O-acetyl oxime belongs to the class of phenyl-bearing O-acyloximes, which exhibit high photochemical quantum yields (Φ = 0.88) at 366 nm in polystyrene films. This value represents the photolysis efficiency for amine generation and is directly comparable to naphthyl-bearing analogs, which show lower Φ = 0.76 under identical conditions [1]. The difference of 0.12 in quantum yield translates to approximately 16% higher photolysis efficiency for the phenyl-based system.
| Evidence Dimension | Photolysis quantum yield (Φ) at 366 nm |
|---|---|
| Target Compound Data | 0.88 (for phenyl-bearing O-acyloxime class, of which benzophenone O-acetyl oxime is a member) |
| Comparator Or Baseline | 0.76 for naphthyl-bearing O-acyloxime class |
| Quantified Difference | ΔΦ = 0.12 (approximately 16% relative increase) |
| Conditions | Polystyrene films, 366 nm irradiation, room temperature |
Why This Matters
Higher quantum yield directly correlates with faster or more complete photobase generation, reducing required UV exposure time and energy consumption in industrial curing processes.
- [1] Ito, K., Shigeru, Y., Kawata, Y., Ito, K., & Tsunooka, M. (1995). Photo-initiated and thermal curing of epoxides by the use of photo-base generators bearing acyloxyimino groups. Canadian Journal of Chemistry, 73(11), 1924–1932. View Source
